Anomeric Configuration as a Primary Determinant of Structural Identity
beta-D-sorbopyranose possesses a beta-configuration at the anomeric carbon (C2), whereas its most closely related analog, alpha-D-sorbopyranose, has an alpha-configuration [1]. This stereochemical difference results in distinct spatial orientation of the anomeric hydroxyl group, which fundamentally alters the molecule's three-dimensional structure and its intermolecular interactions [1].
| Evidence Dimension | Anomeric configuration at C2 |
|---|---|
| Target Compound Data | Beta (β) configuration |
| Comparator Or Baseline | Alpha-D-sorbopyranose: Alpha (α) configuration |
| Quantified Difference | Qualitative stereochemical difference |
| Conditions | Defined by the stereochemistry at the anomeric carbon in the pyranose ring |
Why This Matters
This stereochemical distinction is critical for applications requiring defined molecular recognition, such as enzymatic assays, chiral separations, and structure-activity relationship studies.
- [1] PubChem. (2025). beta-D-sorbopyranose. Compound Summary for CID 6971020. National Center for Biotechnology Information. View Source
